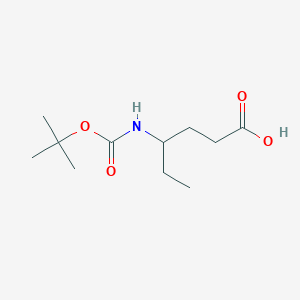
2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole
概要
説明
2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole is a chemical compound with the molecular formula C9H7BrF4O2 and a molecular weight of 303.05 g/mol . It is characterized by the presence of a bromine atom, four fluorine atoms, and an anisole group. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole typically involves the reaction of 2-bromo-1,1,2,2-tetrafluoroethanol with anisole under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents.
科学的研究の応用
2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use .
類似化合物との比較
2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole can be compared with similar compounds, such as:
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: This compound has a similar structure but with a different substitution pattern on the benzene ring.
2-Bromo-1,1,2,2-tetrafluoroethanol: This compound is a precursor in the synthesis of this compound. The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which contribute to its distinct chemical properties and reactivity.
特性
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O2/c1-15-6-4-2-3-5-7(6)16-9(13,14)8(10,11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBBPTSCMLAFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(C(F)(F)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2951957.png)
![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B2951958.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2951959.png)
![methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2951960.png)
![3-allyl-8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951962.png)


![1-(3,4-Dichlorophenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2951965.png)


![(8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B2951971.png)
![methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2951973.png)
![methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/new.no-structure.jpg)

